2-chlorobenzyl ethyl tricyclo[3.2.2.0~2,4~]non-8-ene-6,7-dicarboxylate
Description
2-chlorobenzyl ethyl tricyclo[3.2.2.0~2,4~]non-8-ene-6,7-dicarboxylate is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its potential applications in various fields, including organic synthesis and materials science. Its structure includes a tricyclo[3.2.2.0~2,4~]non-8-ene core with two carboxylate groups and a 2-chlorobenzyl ethyl ester moiety, making it a versatile intermediate in chemical reactions.
Properties
IUPAC Name |
7-O-[(2-chlorophenyl)methyl] 6-O-ethyl tricyclo[3.2.2.02,4]non-8-ene-6,7-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClO4/c1-2-24-19(22)17-12-7-8-13(15-9-14(12)15)18(17)20(23)25-10-11-5-3-4-6-16(11)21/h3-8,12-15,17-18H,2,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKQGMYPEPSLTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C=CC(C1C(=O)OCC3=CC=CC=C3Cl)C4C2C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chlorobenzyl ethyl tricyclo[3.2.2.0~2,4~]non-8-ene-6,7-dicarboxylate typically involves multiple steps:
Formation of the Tricyclic Core: The tricyclo[3.2.2.0~2,4~]non-8-ene core can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as maleic anhydride.
Introduction of Carboxylate Groups: The resulting adduct is then subjected to hydrolysis and esterification to introduce the carboxylate groups.
Attachment of the 2-Chlorobenzyl Ethyl Ester Moiety: The final step involves the esterification of the carboxylate groups with 2-chlorobenzyl alcohol and ethyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for the Diels-Alder reaction and automated systems for esterification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chlorobenzyl ethyl tricyclo[3.2.2.0~2,4~]non-8-ene-6,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester groups into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-chlorobenzyl ethyl tricyclo[3.2.2.0~2,4~]non-8-ene-6,7-dicarboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Potential use in the development of high-performance polymers and resins due to its rigid tricyclic structure.
Pharmaceuticals: Investigated for its potential as a building block in drug design and development.
Catalysis: Employed in the synthesis of catalysts for various organic transformations.
Mechanism of Action
The mechanism of action of 2-chlorobenzyl ethyl tricyclo[3.2.2.0~2,4~]non-8-ene-6,7-dicarboxylate depends on its application:
In Organic Synthesis: Acts as a precursor or intermediate, participating in various chemical reactions to form more complex structures.
In Catalysis: Functions as a ligand or a structural component in catalytic systems, facilitating specific chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Tricyclo[3.2.2.0~2,4~]non-8-ene-6,7-dicarboxylic anhydride: Similar tricyclic core but lacks the 2-chlorobenzyl ethyl ester moiety.
2-chlorobenzyl ethyl tricyclo[3.2.2.0~2,4~]non-8-ene-6,7-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of esters.
Uniqueness
2-chlorobenzyl ethyl tricyclo[3.2.2.0~2,4~]non-8-ene-6,7-dicarboxylate is unique due to its combination of a rigid tricyclic core and the presence of both 2-chlorobenzyl and ethyl ester groups. This unique structure imparts specific chemical properties and reactivity, making it valuable in specialized applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
